Dde-Orn(Fmoc)-OH
Description
Evolution of Protecting Group Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The evolution of protecting group chemistry has been pivotal in advancing the field of peptide synthesis, enabling the creation of increasingly complex and lengthy peptide chains.
Historically, two main strategies have dominated SPPS: the Boc/Bzl and the Fmoc/tBu approaches. ambiopharm.comcsbio.com The original "Merrifield" or Boc/Bzl strategy, developed in the late 1960s, utilizes a graduated acid lability system. csbio.com The α-amino protecting group, tert-butyloxycarbonyl (Boc), is removed with a mild acid like trifluoroacetic acid (TFA), while the side-chain protecting groups (like benzyl (B1604629), Bzl) and the cleavage from the resin require a much stronger acid, such as the hazardous hydrogen fluoride (B91410) (HF). ambiopharm.comcsbio.combeilstein-journals.org
In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced, leading to the development of the Fmoc/tBu strategy. peptide.com This approach offered a milder and more convenient alternative. altabioscience.com The Fmoc group is labile to a base, typically piperidine (B6355638), while the tert-butyl (tBu) based side-chain protecting groups are removed with TFA, often concurrently with cleavage from the resin. beilstein-journals.orgiris-biotech.de The Fmoc strategy gained favor due to the elimination of the need for HF and specialized equipment, making it more suitable for automation and the synthesis of sensitive peptides. ambiopharm.comnih.gov
The development of the Fmoc/tBu strategy highlighted the power of an orthogonal protection scheme, a concept formally developed by Barany and coworkers in 1977. peptide.compeptide.com
Orthogonal protection is a strategy employing multiple protecting groups that can be removed selectively under distinct chemical conditions without affecting the others. fiveable.menumberanalytics.com This allows for precise control over which functional group reacts at each step, a crucial requirement for the synthesis of complex molecules with multiple reactive sites, such as branched or cyclic peptides. iris-biotech.defiveable.me The ability to deprotect one functional group while others remain intact is a cornerstone of modern synthetic chemistry. organic-chemistry.org
For a set of protecting groups to be considered orthogonal, they must meet several criteria:
Selective Removal: Each protecting group must be removable by a specific reagent or condition that does not cleave the others. numberanalytics.com For instance, the Fmoc group is removed by a base, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is cleaved by hydrazine (B178648), and acid-labile groups like Boc or Trityl (Trt) are removed by acid. vwr.comsigmaaldrich.com
Stability: Each protecting group must be stable under the conditions used to remove the others and during the various steps of the synthesis. organic-chemistry.org
The Concept of Orthogonality in Amino Acid Protection
Definition and Significance in Multi-Functional Molecule Synthesis
Role of Ornithine in Peptide Chemistry and Unnatural Amino Acid Incorporation
Ornithine, a non-proteinogenic amino acid, is not coded by DNA but plays a significant role in metabolic processes like the urea (B33335) cycle. wikipedia.orgnih.gov In peptide chemistry, it serves as a valuable and versatile building block.
The incorporation of ornithine into peptide sequences can enhance their biological properties, such as stability against enzymatic degradation. acs.org Its side-chain amino group provides a convenient handle for various chemical modifications. This makes ornithine a key component in the synthesis of diverse and complex peptide structures, including:
Branched peptides: The side-chain can be used as an attachment point for another peptide chain. vwr.com
Cyclic peptides: The side-chain can be used to form a lactam bridge with the C-terminus or another side-chain. vwr.comnih.gov
Modified peptides: The side-chain can be derivatized to introduce labels, linkers, or other functionalities. researchgate.netnih.gov
The compound Dde-Orn(Fmoc)-OH, with its orthogonal protecting groups, is a prime example of a building block designed to leverage the synthetic versatility of ornithine. The Fmoc group allows for its incorporation into a peptide chain using standard Fmoc-SPPS, while the Dde group on the side-chain can be selectively removed at any point to allow for further modification. vwr.com
Detailed Research Findings on this compound
This compound is a commercially available amino acid derivative that has become an indispensable tool for peptide chemists. Its utility lies in the orthogonal nature of its two protecting groups.
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid |
| Molecular Formula | C₃₀H₃₄N₂O₆ |
| Molecular Weight | 518.6 g/mol |
| CAS Number | 269062-80-8 |
Table 1: Chemical Properties of this compound. vulcanchem.comcymitquimica.comnih.gov
The Fmoc group on the α-amino position is removed by treatment with a mild base, typically a solution of piperidine in DMF, which is the standard deprotection step in Fmoc-SPPS. iris-biotech.deacs.org The Dde group on the δ-amino side chain is stable to these conditions but can be selectively cleaved using a solution of 2% hydrazine in DMF. vwr.combachem.com This orthogonality allows for the on-resin modification of the ornithine side chain. For example, after incorporating this compound into a peptide, the Fmoc group can be removed to continue chain elongation. At a later stage, the Dde group can be removed to allow for the attachment of another molecule, such as a fluorescent label, a polyethylene (B3416737) glycol (PEG) chain, or another peptide to create a branched structure. vwr.com
Research applications have demonstrated the utility of this compound in the synthesis of:
Di-epitopic peptides: Peptides that can bind to two different targets. vwr.com
Multiple Antigenic Peptides (MAPs): Branched peptides that display multiple copies of an antigenic peptide to elicit a stronger immune response. vwr.com
Templates for combinatorial chemistry: The ornithine side chain can be used as a point of diversification. vwr.com
Comparison with Other Diamino Acids (e.g., Lysine (B10760008), Diaminopropionic Acid, Diaminobutanoic Acid) in SPPS
This compound belongs to a class of bifunctional amino acids that are crucial for creating non-linear peptide structures. The selection of a particular diamino acid and its protecting group strategy depends on the desired final peptide architecture and the specific synthetic requirements.
Lysine (Lys): Lysine is a common diamino acid with a side-chain ε-amino group. For Fmoc-based SPPS, Fmoc-Lys(Boc)-OH is the most frequently used derivative. peptide.compeptide.com However, for orthogonal strategies requiring side-chain modification, a variety of other protecting groups are available for the ε-amino group, including Dde, ivDde, Mtt (4-methyltrityl), and Aloc (allyloxycarbonyl). peptide.comsigmaaldrich.com The choice between these depends on the required stability and the specific deprotection conditions needed.
Diaminopropionic Acid (Dap) and Diaminobutanoic Acid (Dab): These are shorter-chain diamino acids compared to ornithine and lysine. In Fmoc chemistry, they are often used with side-chain protecting groups like Boc, Dde, or Mtt. peptide.com A notable issue with Dde protection on these shorter diamino acids, particularly Dap, is the risk of the Dde group migrating from the side-chain amine to the α-amine during the Fmoc deprotection step. peptide.comsigmaaldrich.com This potential for scrambling necessitates careful consideration of the synthetic strategy. sigmaaldrich.com
Ornithine (Orn): Ornithine has a side-chain δ-amino group. Similar to lysine, ornithine derivatives for Fmoc SPPS are available with various side-chain protecting groups, including Boc, Aloc, and Dde, to facilitate orthogonal synthesis. peptide.com
The following table provides a comparative overview of these diamino acids and their common orthogonal protecting groups in Fmoc SPPS:
| Amino Acid | Side-Chain Length | Common Orthogonal Protecting Groups | Key Considerations |
| Lysine (Lys) | Long (ε-amino) | Boc, Dde, ivDde, Mtt, Aloc | Wide range of protecting groups available for diverse applications. peptide.comsigmaaldrich.com |
| Ornithine (Orn) | Medium (δ-amino) | Boc, Dde, Aloc | Similar to lysine but with a shorter side chain. peptide.com |
| Diaminobutanoic Acid (Dab) | Short (γ-amino) | Boc, ivDde, Mtt | Shorter side chain can influence peptide conformation. peptide.comsigmaaldrich.com |
| Diaminopropionic Acid (Dap) | Very Short (β-amino) | Boc, ivDde | Prone to Dde migration, requiring careful synthetic planning. peptide.comsigmaaldrich.com |
Genesis and Significance of the Dde Protecting Group
The development of the Dde protecting group was a significant advancement in the field of peptide synthesis, particularly for the creation of complex peptide architectures.
Historical Development and Introduction of Dde
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group was introduced in 1993 as a novel amino-protecting group. sigmaaldrich.com Its development was driven by the need for a protecting group that was orthogonal to the widely used Fmoc/tBu strategy, enabling more complex synthetic manipulations on the solid phase. rsc.org
Advantages of Dde in Orthogonal Protection
The primary advantage of the Dde group is its unique deprotection condition, which provides a third dimension of orthogonality in Fmoc-based SPPS. rsc.org The key features of the Dde group are:
Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and the acidic conditions (e.g., TFA) used for Boc deprotection and final peptide cleavage. sigmaaldrich.comsigmaaldrich.com
Selective Cleavage: The Dde group is selectively removed by treatment with a mild solution of 2% hydrazine in DMF. sigmaaldrich.combachem.com This allows for the unmasking of a specific amino group on the peptide while it is still attached to the solid support, enabling site-specific modifications like cyclization, branching, or the attachment of labels. bachem.comvwr.com
Monitoring: The deprotection of Dde with hydrazine produces a chromophoric indazole derivative, which allows the reaction to be monitored spectrophotometrically at 290 nm. sigmaaldrich.comsigmaaldrich.com
Dde and ivDde: Comparative Analysis and Specific Applications
While the Dde group proved to be highly useful, some limitations were observed, such as its potential for migration to a free amine during piperidine treatment and partial loss during the synthesis of long peptide sequences. sigmaaldrich.comiris-biotech.de To address these issues, a more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was introduced in 1998. sigmaaldrich.com
| Feature | Dde | ivDde |
| Introduction Year | 1993 sigmaaldrich.com | 1998 sigmaaldrich.com |
| Cleavage Condition | 2% hydrazine in DMF sigmaaldrich.com | 2% hydrazine in DMF (can be slower) sigmaaldrich.com |
| Stability to Piperidine | Less robust; potential for migration and partial loss. sigmaaldrich.comiris-biotech.de | More robust; significantly less migration and loss. sigmaaldrich.comiris-biotech.de |
| Ease of Removal | Easier to remove. sigmaaldrich.com | Can be difficult to remove, especially in aggregated sequences or near the C-terminus. sigmaaldrich.comiris-biotech.de |
| Primary Use | When robustness is less critical and ease of removal is prioritized. sigmaaldrich.com | For long sequences or when the risk of migration is high. sigmaaldrich.comiris-biotech.de |
The choice between Dde and ivDde is therefore dependent on the specific requirements of the synthesis. sigmaaldrich.com For shorter peptides or when ease of cleavage is paramount, Dde is a suitable choice. For longer, more complex syntheses where stability is crucial, the more robust ivDde group is generally preferred. sigmaaldrich.comiris-biotech.de
Overview of this compound as a Specialized Amino Acid Derivative
This compound is a commercially available, pre-protected ornithine derivative designed for direct use in Fmoc-based SPPS. bachem.com It provides a convenient tool for chemists to introduce an orthogonally protected ornithine residue into a peptide sequence.
Structural Configuration and Orthogonal Protection Scheme
The chemical structure of this compound features two distinct protecting groups at specific positions:
The Fmoc group is attached to the α-amino group.
The Dde group is attached to the side-chain δ-amino group. vulcanchem.com
This arrangement creates a fully orthogonal system within a single building block. bachem.comvulcanchem.com During SPPS, the Fmoc group can be removed with piperidine to allow for peptide chain elongation, while the Dde group on the side chain remains intact. vulcanchem.com At a desired point in the synthesis, the Dde group can be selectively cleaved with hydrazine, exposing the δ-amino group for further modification (e.g., cyclization with the C-terminus or branching by assembling another peptide chain) without affecting the Fmoc group at the N-terminus or any other acid-labile side-chain protecting groups. bachem.comvwr.comvulcanchem.com001chemical.com
The following table summarizes the deprotection protocols for the protecting groups in this compound:
| Protecting Group | Position | Deprotection Reagent | Conditions | Orthogonality |
| Fmoc | α-amino | 20% piperidine in DMF vulcanchem.com | Room temperature, 10-20 min vulcanchem.com | Orthogonal to Dde and Boc/tBu vulcanchem.com |
| Dde | δ-amino | 2% hydrazine in DMF bachem.com | Room temperature bachem.com | Orthogonal to Fmoc and Boc/tBu bachem.comvwr.com |
It is important to note that since hydrazine can also remove the Fmoc group, the N-terminus of the peptide should be protected with a Boc group before Dde removal. peptide.compeptide.com Alternatively, newer methods using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) have been developed to remove the Dde group without affecting the Fmoc group, providing true orthogonality. peptide.comacs.orgresearchgate.net
Distinctive Features for Advanced Peptide Synthesis
The chemical compound this compound, or N-α-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-δ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is a specially designed amino acid derivative that embodies the power of orthogonal protection in SPPS. iris-biotech.de Its structure features the L-isomer of ornithine, an amino acid with a side-chain primary amine, which is protected by the Fmoc group. Crucially, the α-amino group, which participates in peptide bond formation, is protected by the Dde group. This "reversed" protection scheme is a key feature.
The true utility of the Fmoc/Dde protecting group strategy lies in its orthogonality. sigmaaldrich.com The Dde group is stable under the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group during peptide chain elongation. sigmaaldrich.com Conversely, the Fmoc group is stable to the mild nucleophilic conditions, typically 2% hydrazine in DMF, used to cleave the Dde group. sigmaaldrich.comvwr.com This mutual stability allows for the selective deprotection of either the N-terminus (by removing Dde) or a specific side chain (by removing Fmoc from the ornithine) at any point during the synthesis.
This selective deprotection is the gateway to creating advanced peptide architectures:
Branched Peptides : One of the primary applications is the synthesis of branched or di-epitopic peptides. vwr.combiotage.com After incorporating this compound into a growing peptide chain, the side-chain Fmoc group can be removed with piperidine, exposing the δ-amino group. A second, distinct peptide chain can then be synthesized from this newly available amine, creating a branch point. biotage.com
Side-Chain Cyclization : This building block is also used to create peptides cyclized through the ornithine side chain. vwr.compeptide.com A linear peptide can be assembled, and then, after selective deprotection of the ornithine side chain and the N-terminus, an amide bond can be formed between them to create a macrocycle. nih.gov
Site-Specific Labeling and Conjugation : The ability to unmask the ornithine side chain at a specific step allows for the attachment of various molecules, such as fluorescent labels, biotin (B1667282), or other probes, at a precise location within the peptide sequence. peptide.com
Research has demonstrated the utility of this approach in various complex syntheses. For instance, this compound has been used as the branching point for assembling Multiple Antigenic Peptides (MAPs). biotage.com In one documented synthesis, after building a linear sequence, the Fmoc group on the ornithine side chain was removed, and the branch was extended by coupling additional amino acids to the δ-amino group. biotage.com Subsequently, the Nα-Dde groups were removed with hydrazine to allow for further modifications, showcasing the sequential and controlled nature of the strategy. biotage.com
While the standard cleavage condition for Dde is 2% hydrazine, it has been noted that these conditions can sometimes partially cleave Fmoc groups. acs.org To achieve complete orthogonality, alternative deprotection reagents such as hydroxylamine hydrochloride with imidazole have been developed, which cleanly remove the Dde group while leaving the Fmoc group entirely intact. sigmaaldrich.comacs.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N-alpha-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-delta-(9-fluorenylmethyloxycarbonyl)-L-ornithine |
| CAS Number | 1423017-87-1 |
| Molecular Formula | C₃₀H₃₄N₂O₆ |
| Molecular Weight | 518.62 g/mol |
| Appearance | Solid |
This table is interactive. Data sourced from multiple references. iris-biotech.decymitquimica.compeptide.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-α-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-δ-(9-fluorenylmethyloxycarbonyl)-L-ornithine | This compound |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |
| tert-Butyl | tBu |
| Trifluoroacetic acid | TFA |
| Dimethylformamide | DMF |
| Piperidine | |
| Hydrazine | |
| Hydroxylamine hydrochloride | |
| Imidazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies Utilizing Dde Orn Fmoc Oh
Integration of Dde-Orn(Fmoc)-OH in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the sequential addition of Fmoc-protected amino acids to a peptide chain that is covalently attached to an insoluble solid support.
Standard Coupling Procedures and Reagents
The coupling of this compound to the free N-terminal amine of the resin-bound peptide is achieved by activating its carboxyl group. A variety of coupling reagents can be employed for this purpose, with the choice often depending on factors such as the complexity of the peptide sequence and the desired reaction kinetics. Commonly used reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and aminium/phosphonium-based reagents such as HBTU, HATU, and PyBOP. rsc.orgnih.gov The efficiency of these coupling reactions is often enhanced by the addition of a base, such as N,N-diisopropylethylamine (DIPEA). rsc.org
Table 1: Common Coupling Reagents for this compound in SPPS
| Reagent Class | Example Reagents | Additives/Bases |
| Carbodiimides | DIC | HOBt, HOAt |
| Aminium/Phosphonium | HBTU, HATU, PyBOP | DIPEA, NMM |
This table is generated based on commonly used reagents in Fmoc-SPPS.
Resin Selection for Incorporating this compound
The choice of solid support, or resin, is a critical parameter in SPPS. For the synthesis of peptides utilizing this compound, a variety of resins are suitable, with the selection largely dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).
For the synthesis of C-terminal peptide acids, benzyl (B1604629) alcohol-based linkers such as Wang or 4-hydroxymethylphenoxyacetic acid (HMPA) resins are commonly used. sigmaaldrich.com However, for peptides with C-terminal residues that are prone to racemization or diketopiperazine formation, such as Glycine (B1666218) or Proline, trityl-based resins like 2-chlorotrityl chloride (2-CTC) resin are recommended due to their steric bulk and milder cleavage conditions. nih.govsigmaaldrich.com For the synthesis of peptide amides, Rink Amide or Sieber Amide resins are the standard choices. sigmaaldrich.com
Table 2: Resin Selection Guide for SPPS with this compound
| Desired C-Terminus | Recommended Resin Type | Examples |
| Peptide Acid | Benzyl alcohol-type | Wang Resin, HMPA Resin |
| Peptide Acid (sensitive residues) | Trityl-type | 2-Chlorotrityl Chloride Resin |
| Peptide Amide | Amide-generating | Rink Amide Resin, Sieber Amide Resin |
This table is generated based on standard resin choices in Fmoc-SPPS. sigmaaldrich.com
Optimization of Coupling Efficiency and Yields
Microwave-assisted SPPS has also been shown to be effective in increasing crude product purity and yield while reducing synthesis time. uci.edu Furthermore, careful selection of the resin can prevent side reactions. For example, using a 2-chlorotrityl resin can mitigate diketopiperazine formation, which can lead to loss of peptide chains from the support. nih.gov The substitution level of the resin is another important consideration, as a lower substitution can help to overcome problems of steric hindrance during the coupling of bulky residues. chemimpex.com
Orthogonal Deprotection Strategies for Dde and Fmoc Groups
The key advantage of using this compound lies in the orthogonal nature of the Dde and Fmoc protecting groups. This means that one group can be selectively removed under conditions that leave the other intact, allowing for site-specific modification of the ornithine side chain. peptide.compeptide.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). In contrast, the Dde group is stable to these basic conditions but can be removed by other specific reagents. peptide.com
Selective Removal of the Dde Group
The selective cleavage of the Dde group from the ornithine side chain unveils a primary amine, which can then be further functionalized. This is a crucial step in the synthesis of branched or cyclic peptides.
The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine (B178648) in DMF. peptide.compeptide.com A typical protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF. peptide.com This reaction is generally performed at room temperature and is repeated multiple times to ensure complete deprotection. peptide.com The progress of the deprotection can be monitored spectrophotometrically by detecting the release of a chromophoric indazole byproduct.
It is important to note that hydrazine can also remove the Fmoc group. peptide.compeptide.com Therefore, when using this deprotection strategy, the N-terminus of the peptide should be protected with a group that is stable to hydrazine, such as the tert-butyloxycarbonyl (Boc) group. peptide.compeptide.com This can be achieved by incorporating the N-terminal amino acid as a Boc-protected derivative or by acylating the free N-terminal amine with Boc anhydride (B1165640) after the completion of the peptide chain assembly. peptide.com
Table 3: Conditions for Hydrazine-Mediated Dde Deprotection
| Reagent | Concentration | Solvent | Reaction Time | Repetitions |
| Hydrazine monohydrate | 2% | DMF | 3 minutes | 3 |
This table is based on a standard protocol for Dde deprotection. peptide.com
Recent research has also explored the use of hydroxylamine (B1172632) hydrochloride in combination with imidazole (B134444) as an alternative reagent for Dde removal. peptide.comresearchgate.net This method has been shown to be fully orthogonal to the Fmoc group, allowing for selective Dde deprotection without the need for N-terminal Boc protection. peptide.comresearchgate.net
Hydrazine-Mediated Deprotection
Concentration and Solvent Optimization
The efficiency of coupling reactions involving this compound is highly dependent on the choice of solvent and the concentration of reagents. Common solvents in peptide synthesis include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which generally provide good solubility for protected amino acids. vulcanchem.com The concentration of the Fmoc-amino acid is a critical parameter, with studies exploring various concentrations to optimize coupling efficiency. For instance, some protocols have successfully used concentrations of up to 0.4 M for Fmoc-amino acids in specific solvent systems. Eco-friendly binary solvent systems, such as those containing DMSO mixed with propyl acetate (B1210297) or butyl acetate, have also been investigated for their ability to dissolve Fmoc-amino acid building blocks at high concentrations. unifi.it
For Dde deprotection using hydroxylamine, a stock solution is often prepared by dissolving hydroxylamine hydrochloride and imidazole in NMP. researchgate.net This solution is then diluted with a solvent like dichloromethane (B109758) (DCM) or DMF before being applied to the peptide-resin. researchgate.netrsc.org The final concentration of the deprotection solution is a key factor in the reaction's success.
Table 1: Solvent Systems and Concentrations in Peptide Synthesis
| Solvent/Reagent System | Application | Typical Concentration | Reference |
|---|---|---|---|
| Fmoc-amino acids in DMF | Coupling Reactions | ≥ 0.4 M | unifi.it |
| Fmoc-amino acids in DMSO/Butyl Acetate (3:7, v/v) | Coupling Reactions | ≥ 0.4 M | unifi.it |
| Hydroxylamine hydrochloride/Imidazole in NMP | Dde Deprotection (Stock) | 1.8 M NH₂OH·HCl, 1.35 M Imidazole | researchgate.net |
| Hydroxylamine/Imidazole Stock in NMP/DCM (5:1, v/v) | Dde Deprotection (Working) | Diluted from stock | researchgate.net |
Reaction Kinetics and Monitoring
Monitoring the progress of deprotection reactions is crucial for a successful synthesis. The removal of the Dde group can be conveniently monitored by spectrophotometry because the resulting indazole byproduct exhibits strong absorbance at 290 nm. sigmaaldrich.comsigmaaldrich.com This allows for real-time tracking of the reaction until completion.
The kinetics of the Dde deprotection are influenced by the specific reagents and conditions used. For example, when using hydroxylamine hydrochloride and imidazole, the reaction is typically conducted at room temperature for a period ranging from 30 minutes to a few hours. peptide.compeptide.com In contrast, the standard method using 2% hydrazine in DMF is much faster, often requiring only a few minutes per treatment. sigmaaldrich.comottokemi.com The reaction kinetics for Fmoc group removal with piperidine have also been studied extensively, showing that concentrations of 5% or higher can lead to complete deprotection in under three minutes. researchgate.net
Hydroxylamine/Imidazole-Mediated Deprotection
A significant advancement in the use of the Dde group has been the development of deprotection methods that are fully orthogonal to the Fmoc group. The use of hydroxylamine hydrochloride buffered with imidazole in NMP or a mixture of NMP and DCM has emerged as a highly effective method for selectively cleaving the Dde group without affecting the Fmoc group. researchgate.netsigmaaldrich.compeptide.comwiley-vch.de This approach circumvents the major limitation of the traditional hydrazine method, which can also remove the Fmoc group. ottokemi.compeptide.com
Conditions for Enhanced Orthogonality with Fmoc
Complete orthogonality between Dde and Fmoc is achieved using a specific set of conditions. A common protocol involves a solution of hydroxylamine hydrochloride and imidazole in a 1.3:1 molar ratio in NMP. sigmaaldrich.compeptide.com Other reported conditions include a mixture of 1.8 M hydroxylamine hydrochloride and 1.4 mM imidazole in NMP, which is then diluted with DCM. researchgate.net The reaction is typically carried out at room temperature for 1 to 4 hours. peptide.comfrontiersin.org These mild conditions ensure that the Fmoc group remains intact on the α-amine, allowing for subsequent peptide chain elongation or other modifications after the ornithine side chain has been functionalized. sigmaaldrich.comwiley-vch.de This method has been successfully applied in the synthesis of complex structures like PNA-peptide conjugates. researchgate.netnih.gov
Table 2: Conditions for Hydroxylamine-Mediated Dde Deprotection
| Reagents | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|
| Hydroxylamine HCl / Imidazole (1.3:1) | NMP | Room Temp. | Not specified | sigmaaldrich.compeptide.com |
| 1.8 M NH₂OH·HCl / 1.4 mM Imidazole | NMP / DCM (5:1) | Room Temp. | 3 hours | researchgate.net |
| 3.6 M NH₂OH·HCl / 2.7 M Imidazole | NMP / CH₂Cl₂ (5:1) | Room Temp. | 4 hours | frontiersin.org |
| NH₂OH·HCl (1 equiv.) / Imidazole (0.75 equiv.) | NMP | Room Temp. | 30-60 min | peptide.compeptide.com |
Comparative Analysis with Hydrazine
The traditional method for Dde removal involves treatment with a 2% solution of hydrazine monohydrate in DMF. sigmaaldrich.comottokemi.com While effective at cleaving the Dde group, this reagent is not fully orthogonal to Fmoc, as it can also lead to its removal. peptide.compeptide.com This necessitates protecting the N-terminal amine with a group stable to hydrazine, such as the Boc group, before Dde deprotection. sigmaaldrich.compeptide.com In contrast, the hydroxylamine/imidazole method is highly selective for the Dde group, leaving the Fmoc group untouched. sigmaaldrich.compeptide.com This allows for on-resin side-chain modification without the need for additional N-terminal protection steps, streamlining the synthesis process.
Table 3: Comparison of Dde Deprotection Methods
| Feature | Hydrazine Method | Hydroxylamine/Imidazole Method |
|---|---|---|
| Reagents | 2% Hydrazine in DMF | Hydroxylamine HCl / Imidazole in NMP/DCM |
| Orthogonality to Fmoc | No, can remove Fmoc group | Yes, highly selective for Dde |
| Need for N-terminal Boc Protection | Yes | No |
| Byproduct Monitoring | Indazole at 290 nm | Chromophoric product |
| Typical Reaction Time | 2-3 treatments of 3 minutes each | 30 minutes to 4 hours |
| References | sigmaaldrich.comottokemi.compeptide.com | sigmaaldrich.compeptide.comwiley-vch.de |
Considerations for Fmoc Deprotection in the Presence of Dde
While the Dde group is designed to be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF), certain side reactions can occur. sigmaaldrich.comiris-biotech.de The stability of the Dde group can be compromised, especially during the synthesis of long peptide sequences, leading to its partial loss. sigmaaldrich.com
Prevention of Dde Migration and Premature Loss
A known issue with the Dde group is its tendency to migrate from one amino group to another during the piperidine-mediated deprotection of an Fmoc group. sigmaaldrich.comnih.gov Research has shown that an unprotected ε-amino group of a lysine (B10760008) residue can acquire the Dde group from another Dde-protected amine. nih.gov This migration is possible in neat DMF and is accelerated by the presence of piperidine, likely through the formation of an unstable piperidine-Dde adduct. nih.gov
To circumvent this issue, several strategies have been developed:
Use of alternative bases: Cleaving the Fmoc group with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time (e.g., 2% DBU, 3 treatments of 3 minutes) can prevent Dde migration. nih.gov
Use of a more hindered protecting group: The more sterically hindered isovaleryl (ivDde) derivative is less prone to migration and premature loss during piperidine treatment. sigmaaldrich.compeptide.comiris-biotech.de
Table 4: Strategies to Prevent Dde Migration
| Problem | Cause | Prevention Method | Reference |
|---|---|---|---|
| Dde Migration | Nucleophilic attack by a free amine during Fmoc deprotection with piperidine. | Use of 2% DBU for Fmoc removal (3 x 3 min). | nih.gov |
| Dde Migration / Premature Loss | Instability of Dde group during extended piperidine treatments. | Use of the more sterically hindered ivDde protecting group. | sigmaaldrich.compeptide.com |
Use of Sterically Hindered Analogues (e.g., ivDde) to Mitigate Side Reactions
While the Dde group is a valuable tool for orthogonal protection strategies, its stability can be a concern, particularly during the synthesis of long peptide sequences. peptide.com One of the primary side reactions associated with the Dde group is its potential for migration, or "scrambling," to a free amino terminus during the piperidine-mediated deprotection of the Nα-Fmoc group. peptide.com Furthermore, partial loss of the Dde group has been observed during prolonged syntheses. biotage.com
To address these stability issues, the more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), was developed. peptide.combiotage.com The increased steric bulk of the ivDde group makes it significantly more robust and less prone to migration compared to Dde. peptide.com This enhanced stability ensures the integrity of the side-chain protection throughout the elongation of the peptide chain, minimizing the formation of undesired by-products. peptide.comnih.gov However, this increased stability can also make the ivDde group more difficult to remove, especially when it is located near the C-terminus or within an aggregated sequence of the peptide. nih.govrsc.org
A comparative study highlighted the differences in scrambling behavior between Dde and its sterically hindered analogue. In a model peptide, the Dde group showed a strong tendency to scramble, whereas the more robust ivDde group did not cause any scrambling. peptide.com This demonstrates the clear advantage of using ivDde in syntheses where the prevention of side-chain migration is critical.
Table 1: Comparison of Dde and ivDde Protecting Groups
| Property | Dde | ivDde | References |
| Stability | Less robust; prone to partial loss in long syntheses. | More robust and stable during long syntheses. | peptide.combiotage.com |
| Side Reactions | Prone to migration (scrambling). | Significantly reduced migration. | peptide.com |
| Removal | Easier to remove. | Can be difficult to remove, especially in aggregated sequences. | peptide.comnih.govrsc.org |
Impact of Piperidine Concentration and Reaction Time
A key advantage of the Dde/ivDde protecting groups is their stability to the basic conditions required for the removal of the Nα-Fmoc group. nih.govrsc.org Standard protocols for Fmoc deprotection typically utilize a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). peptide.comnih.gov Both Dde and ivDde are stable under these conditions, allowing for the selective deprotection of the α-amino group without affecting the ornithine side-chain protection. nih.govrsc.org
The removal of the Dde or ivDde group is typically achieved using a solution of 2% hydrazine in DMF. biotage.comnih.govsigmaaldrich.com It is crucial to control the concentration of hydrazine, as higher concentrations can lead to undesirable side reactions, such as the cleavage of the peptide at glycine residues or the conversion of arginine residues to ornithine. biotage.com The standard procedure involves treating the peptide-resin with the 2% hydrazine solution for short, repeated intervals, for example, three treatments of three minutes each. biotage.com The progress of the deprotection can be monitored spectrophotometrically, as the cleavage of the Dde/ivDde group releases a chromophoric indazole derivative that absorbs strongly at 290 nm. nih.govrsc.org
Strategies for Sequential and Parallel Deprotection
The combination of the Fmoc and Dde protecting groups in this compound is a prime example of an orthogonal protection strategy. rsc.orgresearchoutreach.org Orthogonality in this context means that each protecting group can be removed by a specific chemical mechanism without affecting the other. researchgate.net The Fmoc group is removed by a base (piperidine), while the Dde group is removed by a nucleophile (hydrazine). nih.govresearchgate.net
This orthogonality is the foundation for strategies involving sequential and parallel deprotection, which are essential for the synthesis of complex peptides such as branched, cyclic, or side-chain modified peptides. nih.govrsc.org For instance, after the full peptide backbone is assembled using Fmoc solid-phase peptide synthesis (SPPS), the Dde group on a specific ornithine residue can be selectively removed on-resin. nih.gov This exposes the δ-amino group for further modification, such as the attachment of another peptide chain to create a branched peptide, or for cyclization with a corresponding carboxyl group elsewhere in the peptide. nih.gov
This selective deprotection allows for site-specific modifications at any point in the peptide sequence, providing a powerful tool for creating complex molecular architectures. nih.gov
Solution-Phase Synthetic Approaches Involving this compound
While this compound is widely used in solid-phase peptide synthesis, it also finds application in solution-phase approaches, particularly for the synthesis of large or complex peptides.
Applications in Fragment Condensation and Segment Coupling
Fragment condensation is a powerful strategy for the synthesis of long peptides, where smaller, protected peptide fragments are synthesized and then coupled together in solution. gyrosproteintechnologies.com this compound can be incorporated into these fragments to allow for later-stage, site-specific modifications.
For example, a fully protected peptide fragment containing a Dde-protected ornithine can be synthesized on a solid support and then cleaved to be used in a solution-phase coupling reaction. After the coupling of several fragments to form the final peptide backbone, the Dde group can be selectively removed in solution to allow for a final modification, such as cyclization or the attachment of a label. biotage.com This approach was demonstrated in the synthesis of a cyclic peptoid, where a Dde-protected linear precursor was successfully cyclized in solution. biotage.com
Protecting Group Compatibility in Solution-Phase Reactions
The success of solution-phase synthesis relies heavily on the compatibility of the various protecting groups used. The Dde group is orthogonal not only to the Fmoc group but also to the acid-labile tert-butyloxycarbonyl (Boc) group and benzyl (Bzl) type protecting groups, which are also commonly used in both solution- and solid-phase synthesis. biotage.combiomatik.com This broad compatibility allows for flexible synthetic design. researchgate.net
For instance, a peptide fragment can be synthesized with an N-terminal Boc group, acid-labile side-chain protecting groups (like tBu), and a Dde-protected ornithine. This fragment can then be deprotected at the N-terminus and coupled with another fragment. The Dde group remains intact during these steps and can be removed later using hydrazine, without affecting the other protecting groups. biotage.com
Green Chemistry Perspectives in this compound Synthesis and Utilization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, this often involves replacing hazardous solvents and reagents with more environmentally benign alternatives. sigmaaldrich.compeptide.com The traditional use of solvents like DMF and reagents like hydrazine in syntheses involving this compound presents opportunities for greener approaches. sigmaaldrich.comrsc.org
A significant development in this area is the use of hydroxylamine hydrochloride and imidazole as a milder alternative to hydrazine for the removal of the Dde group. biotage.com This reagent system can selectively cleave the Dde group in the presence of the Fmoc group, offering a higher degree of orthogonality. researchgate.net This method avoids the use of the highly toxic and potentially explosive hydrazine. biotage.com The reaction is typically carried out in N-methylpyrrolidone (NMP), often mixed with dichloromethane (DCM). biomatik.com
Furthermore, there is a broader effort within peptide chemistry to replace hazardous solvents like DMF, NMP, and DCM. researchgate.net Researchers are investigating greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butyl pyrrolidone (NBP), and binary mixtures like DMSO/ethyl acetate (EtOAc) and NOP/dimethyl carbonate (DMC). nih.govsigmaaldrich.com The successful implementation of these solvents in syntheses involving this compound would significantly improve the sustainability of these processes.
Table 2: Deprotection Methods for the Dde Group
| Reagent | Solvent | Conditions | Notes | References |
| 2% Hydrazine monohydrate | DMF | Room temperature, 3 x 3 min | Standard method; can also remove Fmoc group. | biotage.comnih.gov |
| Hydroxylamine hydrochloride / Imidazole | NMP or NMP/DCM | Room temperature, 30-60 min | Milder, greener alternative; orthogonal to Fmoc. | biotage.combiomatik.com |
Solvent Selection and Minimization
The deprotection of the Dde group is most commonly performed using a 2% solution of hydrazine in DMF. sigmaaldrich.comsigmaaldrich.com This solvent effectively dissolves the reagents and swells the resin support, facilitating the reaction. However, due to the environmental and health concerns associated with DMF and DCM, significant research has been directed toward finding greener alternatives. rsc.orggreentech.fr Attempts have been made to replace these traditional solvents with less hazardous options like N-methylpyrrolidine (NMP), ethyl acetate, and 2-methyl tetrahydrofuran. rsc.orggreentech.fr For the Dde deprotection step specifically, an alternative system using hydroxylamine hydrochloride and imidazole in NMP has been shown to provide complete orthogonality with the Fmoc group. sigmaaldrich.com
Solvent minimization is another key aspect of greening peptide synthesis. The large volumes of solvents used, particularly in washing steps to remove excess reagents and byproducts, contribute significantly to chemical waste. bachem.comnih.gov Strategies to reduce solvent consumption are therefore a major focus.
Detailed Research Findings: The solubility of this compound is moderate in common organic solvents like DMF and DCM, which is a key factor in its traditional use. vulcanchem.com The move towards sustainable chemistry has prompted investigations into alternative solvent systems. For instance, while DMF is the standard for hydrazine-mediated Dde cleavage, the development of protocols in alternative solvents like NMP demonstrates the effort to reduce reliance on more harmful substances. sigmaaldrich.com Furthermore, the broader field of SPPS is exploring the use of aqueous media, which would represent a significant step forward in green chemistry, though this requires the development of water-compatible protecting groups and reagents. rsc.org
Table 1: Comparison of Solvents for Dde Deprotection
| Solvent System | Reagent | Typical Use | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| DMF | 2% Hydrazine | Standard Dde deprotection | High solubility of reagents, effective resin swelling | Environmentally unfriendly, potential health hazards | sigmaaldrich.com, sigmaaldrich.com |
| NMP | Hydroxylamine hydrochloride/imidazole | Alternative Dde deprotection | Provides complete orthogonality with Fmoc, less toxic than DMF | May require optimization for different sequences | sigmaaldrich.com |
| DCM | - | General washing and synthesis steps | Good solubility for many reagents | Environmental and health concerns | vulcanchem.com, greentech.fr |
| Greener Alternatives (e.g., 2-MeTHF) | - | Potential replacement for DMF/DCM | Reduced environmental impact | May have lower solubility for some reagents, requires process optimization | greentech.fr |
Energy Efficiency in Reaction Protocols (e.g., Microwave-Assisted Synthesis)
Energy consumption is a significant factor in the sustainability of chemical syntheses. Conventional SPPS protocols often rely on prolonged reaction times at room temperature or gentle heating using methods like oil baths, which are inefficient in terms of energy transfer. researchgate.net Microwave-assisted synthesis has emerged as a transformative technology in this regard, offering substantial improvements in energy efficiency for peptide synthesis. nih.govscirp.org
Detailed Research Findings: Microwave-assisted peptide synthesis (MAPS) has been shown to significantly shorten reaction times compared to conventional methods. creative-peptides.com For example, a synthesis that might take over 20 hours using traditional techniques can be completed in a fraction of that time with microwave irradiation. creative-peptides.com This acceleration is explained by the Arrhenius equation (k = Ae-Ea/RT), where the reaction rate (k) increases exponentially with temperature (T). cem.com Microwaves allow the reaction to reach and maintain the optimal temperature much more efficiently than conventional methods. cem.com This rapid, controlled heating not only saves time and energy but can also improve product purity by minimizing the duration of exposure to high temperatures, which can lead to side reactions. creative-peptides.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAPS) | Advantage of MAPS | Citations |
|---|---|---|---|---|
| Heating Method | Convective heating (from vessel) | Dielectric heating (direct, volumetric) | More efficient and uniform heating | researchgate.net |
| Reaction Time | Long (e.g., hours per cycle) | Short (e.g., minutes per cycle) | Dramatic time savings | creative-peptides.com, researchgate.net |
| Energy Consumption | High due to long reaction times and inefficient heat transfer | Lower due to shorter times and efficient heating | Increased energy efficiency | acs.org |
| Product Purity | Can be lower due to side reactions over long periods | Often higher due to rapid cycles and reduced side reactions | Improved product quality | creative-peptides.com |
Waste Reduction and Byproduct Management
Solid-phase peptide synthesis, by its nature, generates a significant amount of liquid waste. nih.gov Each cycle of amino acid addition involves coupling and deprotection steps, both of which are followed by extensive washing of the solid support (resin) to remove excess reagents and soluble byproducts. bachem.compowdersystems.com The accumulation of these washings constitutes the bulk of the waste stream.
In syntheses utilizing this compound, the primary byproducts are the piperidine-fulvene adduct (from Fmoc deprotection) and an indazole derivative (from the Dde group's reaction with hydrazine). sigmaaldrich.compeptide.com Effective byproduct management requires their complete removal through washing to ensure the purity of the final peptide. bachem.com The indazole byproduct has a useful property: it is chromophoric and absorbs strongly at 290 nm, allowing the deprotection reaction to be monitored spectrophotometrically. sigmaaldrich.com
Strategies for waste reduction are critical for making peptide synthesis more sustainable. Key approaches include:
Microwave-Assisted Synthesis: This technology has been shown to reduce waste generation by as much as 95%. creative-peptides.com The efficiency of the reactions minimizes the need for large excesses of reagents and the associated extensive washing steps.
Flow Chemistry: Automated continuous flow-based SPPS is another advanced technique that reduces waste. nih.gov By using low reaction volumes and continuously delivering heated solvents, this method minimizes solvent usage compared to traditional batch processes. nih.gov
Solvent Selection: As discussed previously, replacing hazardous solvents like DMF and DCM with greener alternatives reduces the environmental impact of the waste generated. rsc.orggreentech.fr
Detailed Research Findings: The waste generated in traditional SPPS can be substantial, with estimates of around 100 mL of waste per amino acid addition. creative-peptides.com For a modest 10-amino acid peptide, this amounts to 1 liter of waste. creative-peptides.com In contrast, microwave-assisted methods can reduce this to less than 5 mL per addition, or under 50 mL for the entire synthesis. creative-peptides.com This drastic reduction is a major driver for the adoption of MAPS technology. The management of byproducts is also refined in modern synthesis; for instance, the ability to monitor Dde cleavage by observing the indazole byproduct ensures that the reaction is driven to completion without unnecessary extensions or reagent use, contributing to a more efficient and less wasteful process. sigmaaldrich.com
Table 3: Strategies for Waste Reduction in SPPS
| Strategy | Mechanism | Impact on Waste | Citations |
|---|---|---|---|
| Microwave-Assisted Synthesis | Increased reaction efficiency, reduced need for excess reagents and washing. | Can reduce solvent waste by up to 95%. | creative-peptides.com |
| Continuous Flow Synthesis | Uses smaller reaction volumes and optimized solvent delivery. | Significantly lowers solvent consumption compared to batch methods. | nih.gov |
| Green Solvent Substitution | Replaces hazardous solvents (DMF, DCM) with more benign alternatives (e.g., 2-MeTHF, NMP). | Reduces the environmental toxicity of the waste stream. | greentech.fr, rsc.org |
| Reaction Monitoring | Spectrophotometric tracking of byproducts (e.g., indazole from Dde cleavage). | Ensures reaction completion, avoiding unnecessary reagent use and reaction time. | sigmaaldrich.com |
Advanced Applications in Peptide and Biopolymer Engineering
Synthesis of Branched and Multi-Antigenic Peptides (MAPs)
The ability to introduce branching into a peptide backbone is crucial for developing structures with enhanced biological activity and for creating scaffolds for various biomedical applications. Dde-Orn(Fmoc)-OH is a key building block in this endeavor, particularly in the synthesis of Multi-Antigenic Peptides (MAPs). vwr.combachem.com MAPs are dendrimeric molecules that present multiple copies of a peptide antigen, thereby significantly enhancing the immunogenic response without the need for a carrier protein. lifetein.com
Design Principles for Branched Architectures
The synthesis of branched peptides using this compound relies on a set of well-defined design principles centered around orthogonal protection strategies. bachem.comsigmaaldrich.com The core principle is the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from the ornithine side chain under conditions that leave the acid-labile side-chain protecting groups (like Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group intact. bachem.comsigmaaldrich.compeptide.com
The Dde group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and global deprotection. sigmaaldrich.com It can be selectively cleaved using a mild solution of 2% hydrazine (B178648) in dimethylformamide (DMF). vwr.combachem.comsigmaaldrich.com This orthogonality allows for the on-resin extension of a new peptide chain from the ornithine side chain after the primary sequence has been assembled. bachem.com
A typical synthetic workflow for creating a branched peptide involves:
Incorporation of this compound into the growing peptide chain during standard solid-phase peptide synthesis (SPPS). biotage.com
Completion of the linear peptide backbone. sigmaaldrich.com
Selective removal of the Dde group from the ornithine side chain using 2% hydrazine in DMF. biotage.comuci.edu
Coupling of the first amino acid of the branch to the now-free δ-amino group of the ornithine residue. biotage.com
Elongation of the branch using standard Fmoc-SPPS protocols. biotage.com
This process can be repeated to create highly complex, multi-branched structures. For the synthesis of MAPs, a lysine (B10760008) core is often used to build the initial branches, and this compound can be incorporated to introduce further branching or for specific modifications. lifetein.comqyaobio.com
Site-Specific Derivatization and Bioconjugation via Ornithine Side Chain
The deprotected δ-amino group of the ornithine residue serves as a versatile handle for a wide array of site-specific modifications and bioconjugation reactions. vulcanchem.com This allows for the attachment of various molecules, including fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, and other bioactive peptides. sigmaaldrich.compeptide.com
The process of site-specific derivatization follows a similar principle to the synthesis of branched peptides. Once the Dde group is removed, the exposed primary amine on the ornithine side chain can be reacted with a variety of electrophilic reagents to introduce the desired functionality. vulcanchem.com This on-resin modification capability is a significant advantage of using this compound. bachem.comsigmaaldrich.com
For instance, in the development of di-epitopic peptides, which contain two different antigenic sequences, this compound can be used to link the two epitopes together. vwr.combachem.com This is achieved by synthesizing the first epitope, deprotecting the ornithine side chain, and then synthesizing the second epitope on this newly available site.
Facilitation of Peptide Cyclization Strategies
Cyclic peptides often exhibit enhanced stability, receptor selectivity, and biological activity compared to their linear counterparts. This compound is a valuable tool for facilitating various peptide cyclization strategies, offering precise control over the cyclization process. bachem.comsigmaaldrich.compeptide.comresearchgate.net
On-Resin Cyclization Approaches
On-resin cyclization is a powerful technique that often leads to higher yields and purity of the final cyclic peptide by minimizing intermolecular side reactions. The use of this compound is particularly advantageous for side-chain-to-tail or side-chain-to-side-chain cyclizations. bachem.comsigmaaldrich.comresearchgate.net
A common on-resin cyclization strategy involving this compound proceeds as follows:
The linear peptide is assembled on a solid support, with this compound incorporated at the desired position. universiteitleiden.nl
The N-terminal Fmoc group is removed. universiteitleiden.nl
The Dde group on the ornithine side chain is selectively removed with 2% hydrazine. uci.edu
The now-free N-terminal amine and the δ-amino group of the ornithine side chain are coupled together using a suitable coupling reagent, forming the cyclic peptide while it is still attached to the resin. universiteitleiden.nl
The cyclic peptide is then cleaved from the resin and any remaining side-chain protecting groups are removed.
This method provides a high degree of control over the cyclization process and is a widely used approach for the synthesis of a variety of cyclic peptides. researchgate.net
Solution-Phase Cyclization Methodologies
While on-resin cyclization is often preferred, solution-phase cyclization remains a valuable technique, particularly for complex or sterically hindered peptides. universiteitleiden.nl In this approach, the linear peptide is first cleaved from the solid support and then cyclized in solution. universiteitleiden.nl
The use of this compound in solution-phase cyclization allows for the synthesis of a fully protected linear peptide that can be selectively deprotected at the desired cyclization points. For a side-chain-to-tail cyclization, the linear peptide would be synthesized with an N-terminal protecting group and this compound. After cleavage from the resin, the Dde group is removed, and the cyclization is performed in dilute solution to favor intramolecular reaction. universiteitleiden.nl
For example, in the synthesis of gramicidin (B1672133) S analogues, a solution-phase approach has been employed where the ornithine δ-amines are protected with Dde groups. universiteitleiden.nl After assembly of the linear peptide, the Dde groups are removed with hydrazine, and the cyclization is carried out in solution. universiteitleiden.nl
Impact on Cyclic Peptide Yield and Purity
The choice of cyclization strategy and the protecting groups employed can have a significant impact on the yield and purity of the final cyclic peptide. The use of this compound in on-resin cyclization strategies can lead to improved yields and purities by minimizing the formation of dimers and oligomers that can occur during solution-phase cyclization. researchgate.net
However, the success of any cyclization is sequence-dependent. In some cases, solution-phase cyclization may provide better results. For instance, in the synthesis of gramicidin S, one study reported a higher yield and purity with a solution-phase strategy starting from a D-phenylalanine residue compared to a solid-phase synthesis that started with Fmoc-Orn(Dde)-OH. universiteitleiden.nl Conversely, another on-resin approach for gramicidin S synthesis reported a yield of 43% with a purity of 96%. researchgate.net
The following table summarizes the yield and purity of some cyclic peptides synthesized using this compound in different cyclization strategies.
| Peptide | Cyclization Strategy | Starting Amino Acid for Synthesis | Yield | Purity | Reference |
| Gramicidin S | On-Resin | - | 43% | 96% | researchgate.net |
| Gramicidin S | Solution-Phase | D-phenylalanine | 69% | 95% | universiteitleiden.nl |
| Gramicidin S | Solution-Phase | Fmoc-Orn(Dde)-OH | 17% | 70% | universiteitleiden.nl |
Preparation of Templated and Constrained Peptide Structures
The ability to selectively deprotect and modify the side chain of an amino acid residue during solid-phase peptide synthesis (SPPS) is critical for imposing conformational restraints. This compound is a key building block for creating such structured peptides, enabling the synthesis of molecules with predefined three-dimensional shapes.
Template-Assembled Synthetic Proteins (TASP) are molecules where peptide secondary structures are grafted onto a molecular scaffold to mimic the tertiary structure of a protein. The synthesis of TASP molecules is a significant application of this compound. vwr.combachem.comsigmaaldrich.com In this approach, the ornithine side chain, after Dde-group removal, provides a point for either attaching a peptide sequence, creating a branched structure, or for cyclization with another part of the molecule. This strategy facilitates the creation of conformationally restricted peptides with enhanced stability and biological activity. vulcanchem.com The use of this compound is explicitly cited as a key component in the preparation of TASP molecules and other templates used in combinatorial chemistry. vwr.combachem.comsigmaaldrich.com
The core principle lies in the Fmoc/Dde strategy, which has become a standard approach for synthesizing branched and cyclic peptides. sigmaaldrich.com The Dde group's stability to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage ensures that the δ-amino group of ornithine remains protected until its specific deprotection is required. sigmaaldrich.com This allows for the sequential construction of complex peptide architectures on a solid support.
| Application | Role of this compound | Key Feature |
| TASP Synthesis | Provides an orthogonal handle for branching or cyclization. vwr.combachem.com | Selective removal of the Dde group with 2% hydrazine in DMF exposes the side-chain amine for further modification. vwr.comsigmaaldrich.com |
| Combinatorial Templates | Used to create scaffolds for combinatorial libraries. vulcanchem.com | The protected ornithine allows for the generation of diverse peptide structures from a common template. |
| Branched Peptides | Acts as a branching point for creating multi-epitope or MAP peptides. vwr.comvulcanchem.com | Orthogonal protection scheme (Fmoc/Dde) is essential for stepwise synthesis. vwr.comsigmaaldrich.com |
This table summarizes the role of this compound in creating templated and constrained peptide structures.
This compound is instrumental in the engineering of peptides that mimic β-sheet and β-hairpin structures. These motifs are critical in many biological processes, including protein-protein interactions and the formation of amyloid fibrils associated with neurodegenerative diseases. escholarship.org By incorporating this compound into a peptide sequence, researchers can introduce a turn or a linkage point to constrain the peptide into a specific fold.
In several studies, this compound has been used to synthesize macrocyclic β-hairpin peptides derived from the amyloid-β (Aβ) peptide. escholarship.orguci.edunih.gov In a representative synthesis, a linear peptide is assembled on a resin, incorporating this compound at a strategic position. nih.govnih.gov After assembling the first strand, the Dde group is selectively removed with hydrazine, and a second peptide strand is synthesized on the newly exposed ornithine side-chain amine. nih.govnih.gov Subsequent cleavage and solution-phase cyclization yield a macrocycle that forces the peptide segments into a β-hairpin conformation. This approach has been used to create mimics of toxic Aβ oligomers to study their structure and assembly. escholarship.orgnih.gov
Furthermore, ornithine residues themselves can be used to stabilize β-hairpin turns, positioning peptide strands for interaction and folding. researchgate.net The use of an orthogonally protected ornithine like this compound provides the synthetic flexibility needed to build these complex mimics. nih.gov
Synthesis of TASP Molecules and Conformational Restraints
Development of Chemically Modified Peptides and Peptidomimetics
The creation of peptides with enhanced therapeutic properties often requires the incorporation of non-natural elements to improve stability, affinity, and selectivity. This compound serves as a versatile platform for introducing such modifications.
Ornithine itself is a non-proteinogenic amino acid, and its incorporation can influence a peptide's structure and function. nih.gov this compound allows for the straightforward insertion of ornithine into a peptide sequence using standard Fmoc-based SPPS. peptide.com More advanced applications involve using the ornithine side chain as an attachment point for other, more complex unnatural amino acids.
A notable example is the development of the unnatural amino acid Orn(i-PrCO-Hao), which induces β-sheet formation. nih.gov In this strategy, the β-strand-mimicking amino acid "Hao" is attached to the δ-amino group of ornithine. The synthesis can be achieved by incorporating Boc-Orn(Fmoc)-OH into the peptide, deprotecting the Fmoc group, and then coupling the Hao moiety. nih.gov This creates a "splint" that enforces a β-sheet structure without replacing the native peptide residues, which is critical for preserving side-chain interactions. nih.gov This demonstrates how this compound can act as a key intermediate for introducing complex, function-inducing unnatural residues.
Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of numerous analogues of a lead compound to probe how specific structural features affect biological activity. This compound is frequently used in this context. peptide.com It allows for the specific modification of the ornithine side chain or the replacement of other residues, like lysine, to study the impact of side-chain length and charge. peptide.comacs.org
For instance, in the development of analogues of the antimycobacterial peptide wollamide B, ornithine was introduced to modulate cationicity and amphiphilicity, key parameters for antimicrobial activity. plos.org The synthesis of a library of analogues, including those with ornithine substitutions, allowed researchers to establish a clear SAR and identify compounds with improved potency and pharmacokinetic profiles. plos.org Similarly, in the design of selective melanocortin receptor agonists, ornithine derivatives were used to create lactam bridges, conformationally constraining the peptides to enhance receptor selectivity.
| Study Type | Modification Enabled by this compound | Research Goal |
| SAR of Antimicrobials | Replacement of other amino acids (e.g., Asn) with Orn to increase positive charge. plos.org | To optimize potency and pharmacokinetic properties of wollamide B analogues. |
| Peptide Cyclization | Side-chain deprotection allows for on-resin cyclization to form lactam bridges. peptide.com | To prepare conformationally constrained peptide analogues for receptor binding studies. |
| Pharmacophore Mimicry | Use as a scaffold to attach other functional groups or unnatural amino acids. nih.gov | To induce specific secondary structures (β-sheets) and study their biological impact. |
This table outlines the use of this compound in the synthesis of peptide analogues for SAR studies.
Incorporation of Non-Proteinogenic Amino Acids and Unnatural Amino Acids
Applications in Chemical Biology and Material Science
The versatility of this compound extends its utility to the broader fields of chemical biology and material science. In chemical biology, it is used to create sophisticated molecular probes and tools to investigate biological systems. For example, its use in synthesizing radiohybrid ligands for medical imaging demonstrates its value in creating diagnostic agents. vulcanchem.com The ability to attach fluorescent labels, cross-linkers, or other reporter groups to the ornithine side chain after Dde removal is a powerful technique for creating probes to study protein-protein interactions and cellular processes. sigmaaldrich.com
In material science, the principles used to create TASPs and β-sheet mimics are being applied to the design of novel biomaterials. The controlled assembly of peptide-based structures can lead to the formation of hydrogels, nanofibers, and other ordered materials with potential applications in tissue engineering, drug delivery, and nanotechnology. While direct examples naming this compound in specific material fabrication are emerging, its foundational role in creating the highly organized peptide structures necessary for self-assembly is clear. Its application in constructing templates for combinatorial chemistry also points towards its use in discovering new materials with desired properties. vwr.comvulcanchem.com
Synthesis of Fluorescently Labeled and Biotinylated Peptides
The strategic use of this compound is pivotal in the synthesis of peptides labeled with fluorescent tags or biotin (B1667282). The Dde protecting group is stable under the conditions required for Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed using hydrazine, allowing for site-specific modification of the ornithine side chain. bachem.comsigmaaldrich.com This orthogonality is crucial for introducing labels at precise locations within a peptide sequence. sigmaaldrich.com
For instance, a peptide can be assembled on a solid support using standard Fmoc chemistry. Once the desired sequence is complete, the Dde group on a specific ornithine residue can be cleaved, exposing the side-chain amine for conjugation with a fluorescent dye or a biotin moiety. sigmaaldrich.compeptide.com This approach has been successfully employed to create fluorescently-labeled peptides for various applications, including the study of peptide trafficking and binding. sigmaaldrich.comnih.gov A study by the Association of Biomolecular Resource Facilities highlighted a strategy using Fmoc-Lys(Dde)-OH (a related compound) for synthesizing biotinylated peptides, noting that this method generally provides high yields. nih.gov The same principle applies to this compound, making it a versatile building block for such modifications. peptide.com This method is advantageous because it allows for the direct incorporation of various labels, such as fluorescein, dansyl groups, and methyl coumarin, into peptides. nih.gov
The synthesis of biotinylated peptides is another key application. Biotin labeling is a routine yet critical technique for studying peptide interactions and localization. nih.govportlandpress.com The use of this compound allows for the on-resin biotinylation of the ornithine side chain after selective deprotection. peptide.com For example, in the synthesis of biotinylated oxytocin (B344502) antagonists, a related compound, Fmoc-Lys(Dde)-OH, was used to introduce a biotin molecule at a specific lysine residue. portlandpress.com A similar strategy can be applied with this compound for targeted biotinylation.
Creation of Multi-Functional Probes and Bioconjugation Platforms
The orthogonal protection strategy offered by this compound is instrumental in the development of multi-functional probes and bioconjugation platforms. sigmaaldrich.com These complex molecules often require multiple, specific modifications, which can be achieved by the sequential and selective removal of different protecting groups. The Dde group, in conjunction with the Fmoc group and other acid-labile side-chain protecting groups, provides the necessary chemical handles to achieve this. vulcanchem.combachem.com
For example, a peptide can be synthesized with this compound at a specific position. After elongation of the peptide chain, the Dde group can be removed to attach one type of molecule, while other parts of the peptide remain protected. Subsequently, the N-terminal Fmoc group can be removed to attach a different molecule, resulting in a bi-functionalized peptide. This approach is valuable for creating probes that can interact with multiple targets or carry multiple signals. sigmaaldrich.com
Furthermore, cyclic peptides synthesized using this compound can serve as stable scaffolds for bioconjugation. universiteitleiden.nl The cyclization can be performed through the ornithine side chain after Dde deprotection. peptide.com Research has shown that while the starting material for solid-phase synthesis can affect the yield and purity of cyclic peptides like gramicidin S, the use of this compound is a viable, albeit sometimes lower-yielding, strategy. universiteitleiden.nl These cyclic platforms offer conformational rigidity, which can be advantageous for presenting conjugated molecules in a defined orientation.
Development of Siderophores and Iron-Chelating Peptides
This compound and its derivatives are crucial for the synthesis of siderophores, which are high-affinity iron-chelating molecules produced by microorganisms to scavenge iron. researchgate.netrsc.orgiris-biotech.de The ornithine residue is a common component of many siderophores, where its side-chain amine is often modified to form part of the iron-coordinating center. nih.gov
The synthesis of complex siderophores like amphibactin-T and moanachelin ala-B has been achieved using a specially protected ornithine building block, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH], in solid-phase synthesis. researchgate.netrsc.org While not this compound itself, this highlights the importance of orthogonally protected ornithine derivatives in this field. The general strategy involves assembling the peptide backbone and then modifying the ornithine side chains to create the hydroxamate groups necessary for iron chelation. frontiersin.org
The use of Fmoc-L-Orn(Ac,OBz)-OH, a related building block, in solid-phase peptide synthesis (SPPS) allows for the creation of the Nδ-hydroxy-Nδ-acetyl-ornithine motif, a bidentate ligand found in many siderophores. iris-biotech.de The protecting groups can be removed on-resin to yield the active metal-binding site. iris-biotech.de This demonstrates the power of using appropriately protected ornithine derivatives for constructing peptides with specific metal-chelating properties.
Use in Combinatorial Chemistry and Synthetic Protein Approaches
The versatility of this compound extends to its use in combinatorial chemistry and the synthesis of complex protein-like structures. bachem.comvwr.com In combinatorial chemistry, the ability to selectively deprotect and modify the ornithine side chain allows for the generation of large libraries of peptides with diverse functionalities at a specific position. vulcanchem.comsigmaaldrich.com This is invaluable for screening and identifying peptides with desired biological activities.
This compound is also used in the construction of branched peptides and template-assembled synthetic proteins (TASP). vulcanchem.comvwr.com In the synthesis of branched peptides, the ornithine side chain can serve as an attachment point for a second peptide chain. biotage.com For example, after the incorporation of Dde-L-Orn(Fmoc)-OH into a peptide, the side-chain Fmoc group can be removed to allow for the extension of a branch. biotage.com This process can be repeated to create highly complex, multi-branched structures such as multiple antigenic peptides (MAPs), which are used to elicit strong immune responses. vulcanchem.comsigmaaldrich.com
The synthesis of peptidoglycan mimics and MAPs has been demonstrated using Dde-L-Orn(Fmoc)-OH at the branching points. biotage.com The orthogonal Dde and Fmoc protecting groups allow for the controlled, stepwise assembly of these intricate molecules on a solid support. biotage.com
Compound Information
Challenges and Future Directions in Dde Orn Fmoc Oh Research
Addressing Protecting Group Stability and Migration Issues
A significant hurdle in the use of the Dde group is its potential for instability and migration during peptide synthesis. sigmaaldrich.comiris-biotech.denih.gov These issues can lead to the formation of undesirable side products and compromise the integrity of the final peptide.
Mechanistic Studies of Dde Scrambling and Premature Loss
Research has shown that the Dde protecting group can be prone to "scrambling," or migration, from one amino group to another within the peptide sequence. iris-biotech.denih.gov This migration can occur from the ε-amino group of an ornithine or lysine (B10760008) residue to another unprotected ε-amino group or even to the α-amino group of the N-terminal residue. nih.gov Mechanistic studies have revealed that this migration can happen during the piperidine-mediated removal of the Fmoc group or in neat dimethylformamide (DMF) through a direct nucleophilic attack by a free amino group. nih.gov The presence of piperidine (B6355638) can accelerate this side reaction, likely through the formation of an unstable piperidine-Dde adduct. nih.gov This rearrangement has been observed to occur both as an intramolecular and intermolecular process between peptides on the same resin bead. nih.gov
Furthermore, premature loss of the Dde group can occur, especially during the synthesis of longer peptides where repeated exposure to piperidine for Fmoc deprotection can lead to a gradual removal of the Dde group. sigmaaldrich.comiris-biotech.de This premature deprotection exposes the side-chain amine, which can then react in subsequent coupling steps, leading to undesired branched or modified peptides.
Development of More Robust Orthogonal Protecting Groups (e.g., MeDmb, EtDmb, ivDmb)
To counter the stability issues of the Dde group, researchers have focused on developing more robust alternatives. A notable example is the sterically more demanding 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. iris-biotech.deresearchgate.net The increased steric hindrance of ivDde significantly reduces its tendency to migrate and its lability to piperidine, making it more stable during prolonged syntheses. iris-biotech.deresearchgate.net However, this enhanced stability can sometimes make the complete removal of the ivDde group challenging, particularly when it is located near the C-terminus or within an aggregated peptide sequence. sigmaaldrich.comiris-biotech.de
More recently, a new class of protecting groups based on methyl dimethylbarbituric acid (Dmb) has emerged, including MeDmb, EtDmb, and ivDmb. iris-biotech.de These Dmb derivatives offer a promising alternative, demonstrating improved stability against scrambling compared to Dde. iris-biotech.de In comparative studies, the ivDmb group, in particular, has shown excellent properties, effectively suppressing scrambling while maintaining good deprotection efficiency. iris-biotech.de
| Protecting Group | Scrambling Tendency | Deprotection Efficiency | Key Characteristics |
| Dde | High | High (Easy to cleave) | Prone to migration and premature loss, especially in long sequences. sigmaaldrich.comiris-biotech.denih.gov |
| ivDde | Low | Moderate (Can be difficult to remove) | Sterically hindered, more stable to piperidine, but can be resistant to cleavage. sigmaaldrich.comiris-biotech.deresearchgate.net |
| MeDmb | Low | Not fully detailed in provided context | Dmb-based alternative with improved stability. iris-biotech.de |
| EtDmb | Low | Not fully detailed in provided context | Dmb-based alternative with improved stability. iris-biotech.de |
| ivDmb | Very Low | High | Shows the most promising properties with suppressed scrambling and efficient removal. iris-biotech.de |
Advancements in Deprotection Efficiency and Selectivity
Ensuring the efficient and selective removal of the Dde group without affecting other protecting groups or the peptide itself is paramount for a successful synthesis. researchgate.net
Exploration of Novel Cleavage Reagents and Conditions
The standard method for Dde deprotection involves treatment with a solution of hydrazine (B178648) in DMF. sigmaaldrich.comsigmaaldrich.com While effective, hydrazine can also lead to the removal of the Fmoc group, necessitating protection of the N-terminus with a Boc group beforehand. peptide.com To achieve true orthogonality, alternative deprotection cocktails have been explored. One such successful alternative is a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP). peptide.comresearchgate.net This reagent combination allows for the selective removal of the Dde group in the presence of Fmoc groups, simplifying the synthesis of complex molecules like PNA-peptide conjugates. researchgate.net Another approach to prevent Dde migration during Fmoc removal is to use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time. nih.gov
Strategies for Orthogonal Deprotection without Compromising Peptide Integrity
The ultimate goal of orthogonal deprotection is to unmask a specific functional group for further modification without causing any damage to the rest of the peptide. researchgate.netrsc.org The development of novel cleavage reagents, as discussed above, is a key strategy. For instance, the use of hydroxylamine allows for the on-resin modification of the ornithine side chain after Dde removal, followed by the continuation of peptide chain elongation. researchgate.net This provides a clean and efficient pathway for creating site-specifically modified peptides. The ability to perform these manipulations in aqueous buffers without compromising the integrity of the peptide or protein is a significant advancement, particularly for bioconjugation applications. researchgate.net
Computational Approaches in Protecting Group Design and Reaction Prediction
Computational chemistry is increasingly becoming an indispensable tool in modern organic synthesis and peptide chemistry. csmres.co.ukrsc.org In the context of protecting groups like Dde, computational methods offer powerful platforms for both designing new, more efficient protecting groups and predicting the outcomes of chemical reactions.
By employing quantum mechanics and molecular mechanics (QM/MM) methods, researchers can gain detailed insights into reaction mechanisms, such as the pathways of Dde migration and deprotection. csmres.co.ukrsc.org This understanding can guide the rational design of novel protecting groups with optimized properties, such as enhanced stability or specific cleavage sensitivities. rsc.org
Furthermore, the development of machine learning and artificial intelligence algorithms for reaction prediction is a rapidly growing field. researchgate.netnih.govarxiv.org These models, trained on vast datasets of chemical reactions, can predict the feasibility of a reaction, potential side products, and even optimal reaction conditions. csmres.co.uknih.gov For peptide synthesis, this could mean predicting the likelihood of Dde scrambling under certain conditions or identifying the most effective deprotection strategy for a given peptide sequence. While still an emerging area, the application of these computational tools holds immense promise for overcoming the current challenges in Dde-Orn(Fmoc)-OH research and streamlining the synthesis of complex peptides.
Modeling Protecting Group Interactions and Reactivity
A significant frontier in optimizing the use of this compound lies in the application of computational chemistry to model the behavior of its protecting groups. fu-berlin.de Advanced molecular dynamics (MD) simulations and modeling platforms, such as Rosetta, are being employed to understand how the bulky Fmoc and Dde groups influence peptide conformation, aggregation, and interaction with reagents during solid-phase peptide synthesis (SPPS). nih.gov
These computational models can provide insights into:
Conformational Effects: Predicting the local secondary structure that a peptide chain might adopt as a result of the steric hindrance from the Dde and Fmoc groups.
Reagent Accessibility: Simulating how solvents and reagents access the protected functional groups, which can help predict and explain variations in deprotection or coupling efficiency based on the local peptide sequence. nih.gov
Intramolecular Interactions: Modeling potential non-covalent interactions between the protecting groups and the peptide backbone or other side chains, which can affect reactivity.
By simulating these complex interactions, researchers can move towards a more predictive and rational approach to peptide synthesis, anticipating potential difficulties and designing synthetic routes that maximize yield and purity. fu-berlin.debu.edu
In silico Prediction of Side Reactions
A key challenge in SPPS is the occurrence of undesired side reactions. For building blocks like this compound, a known issue is the potential for the free δ-amino group of ornithine, after Dde removal, to catalyze the premature cleavage of the N-terminal Fmoc group of the growing peptide chain. researchgate.net This side reaction is driven by the basicity of the primary amine on the side chain. researchgate.net
In silico methods offer a promising avenue for predicting and mitigating such side reactions. nih.gov By developing quantitative structure-activity relationship (QSAR) models and applying quantum mechanics calculations, it is possible to:
Predict the pKa of the ornithine side-chain amine within the specific context of a given peptide sequence.
Model the reaction pathway for intramolecular Fmoc removal.
Identify sequences or conditions where this side reaction is most likely to occur.
This predictive capability would enable chemists to proactively adjust synthetic strategies, for instance, by immediately capping the newly exposed amine after Dde removal or by choosing alternative orthogonal protection schemes for particularly problematic sequences, thereby preventing the formation of deletion sequences and improving the fidelity of the synthesis. researchgate.netnih.gov
Expansion of Applications in Drug Discovery and Chemical Biology
The unique properties of this compound make it an invaluable tool for creating novel molecules with significant potential in medicine and biological research. peptide.comuniversiteitleiden.nlresearchgate.netnsf.goviris-biotech.de
Rational Design of Peptide Therapeutics
The rational design of peptide-based drugs often focuses on improving their stability, cell permeability, and binding affinity. researchgate.netacs.orgfrontiersin.org this compound is central to these efforts because it allows for the site-specific introduction of modifications that constrain the peptide's structure. The orthogonal Dde group can be removed on-resin to allow for:
Side-Chain-to-Side-Chain Cyclization: Creating cyclic peptides by forming a lactam bridge between the ornithine side chain and a C-terminal carboxyl group or another side chain. Cyclization can enhance metabolic stability and receptor binding affinity. peptide.comscience.gov
Synthesis of Branched Peptides: Building a second peptide chain off the ornithine side chain to create di-epitopic peptides or Multiple Antigenic Peptides (MAPs) that can engage multiple biological targets or elicit a stronger immune response. bachem.comvwr.com
Conjugation: Attaching imaging agents, targeting moieties, or half-life extension groups to a specific site on the peptide.
Computation-aided design strategies can model the effects of these modifications, guiding the synthesis of therapeutics with optimized pharmacological profiles. researchgate.netacs.org
Synthesis of Complex Biologically Active Molecules
The utility of this compound extends beyond linear and cyclic peptides to the synthesis of a wide array of complex molecular structures. universiteitleiden.nlresearchgate.netnsf.goviris-biotech.de The selectively addressable amine on the ornithine side chain serves as a versatile chemical handle for building intricate architectures.
Research findings have demonstrated its use in:
Natural Product Analogs: In the synthesis of analogs of gramicidin (B1672133) S, a cyclic antibiotic peptide, starting the synthesis with Fmoc-Orn(Dde)-OH was a viable, albeit lower-yielding, strategy for producing the complex macrocycle. universiteitleiden.nl
Heterocyclic Scaffolds: The related building block, Fmoc-Lys(Dde)-OH, has been used to create orthogonally protected diketopiperazines (DKPs), which are rigid scaffolds used in drug discovery to present functional groups in a well-defined spatial orientation. rsc.org
Combinatorial Templates: The Dde group is used to create templates for combinatorial chemistry, where a library of compounds can be generated from a single scaffold by reacting different building blocks with the deprotected ornithine side chain. bachem.comvwr.com
Integration with Automated and High-Throughput Synthesis Platforms
The increasing demand for synthetic peptides in research and development has driven the need to integrate complex chemistries into automated and high-throughput workflows. mdpi.com
Adapting Protocols for Automated Peptide Synthesizers
Automated peptide synthesizers perform repetitive cycles of deprotection, coupling, and washing. Incorporating a non-standard step like selective Dde removal requires specific protocol adaptations. The standard manual procedure for Dde cleavage involves treating the resin with a solution of 2% hydrazine in DMF, typically for two intervals of 3-15 minutes each. sigmaaldrich.comuci.edu
To adapt this for an automated platform, the following parameters must be programmed into the synthesizer's software:
Reagent Delivery: A dedicated reagent bottle containing the 2% hydrazine/DMF solution must be connected to the synthesizer.
Reaction Steps: A custom "Dde Deprotection" module must be created within the synthesis protocol. This module specifies the precise volume of reagent, the reaction time, the mixing method (e.g., nitrogen bubbling or shaking), and the number of repetitions.
Washing Cycles: Extensive washing steps with DMF are critical after the hydrazine treatment to completely remove the cleavage reagent and the Dde by-product, which could interfere with subsequent coupling reactions. sigmaaldrich.com
For full orthogonality, especially if the N-terminus is unprotected, alternative cleavage reagents like hydroxylamine can be used to prevent any potential removal of the Fmoc group by hydrazine. peptide.comsigmaaldrich.com
Table 1: Sample Protocol for Automated Dde-Deprotection
| Step | Action | Reagent | Duration | Repetitions | Purpose |
| 1 | Wash | DMF | 1 min | 3 | Remove residual solvents and reagents from previous step. |
| 2 | Deprotect | 2% Hydrazine in DMF | 15 min | 2 | Cleave the Dde protecting group from the ornithine side chain. |
| 3 | Wash | DMF | 1 min | 5 | Thoroughly remove hydrazine and Dde cleavage by-products. |
| 4 | Proceed | - | - | - | Continue to the next scheduled step (e.g., side-chain coupling). |
Challenges in Large-Scale Production and Industrial Applications
The transition of this compound from a laboratory-scale reagent to a component for large-scale industrial applications is fraught with significant challenges. These hurdles primarily revolve around the economics of production, the efficiency and purity of the synthetic processes it is used in, and the practicalities of handling the required chemical reagents in an industrial setting. While its unique orthogonal properties are highly valued in complex peptide synthesis, its widespread industrial use is contingent on overcoming these key obstacles.
Economic Viability and Cost of Production
| Challenge Category | Specific Issue | Impact on Industrial Application |
| Raw Material Cost | High price of Fmoc-Orn(Dde)-OH. google.com | Increases overall production cost, making the final peptide less competitive. |
| Synthesis Economics | SPPS is inherently less economical for mass production. rsc.org | Limits application to high-value, lower-volume products. |
| Process Optimization | Industrial processes require minimal reagent excess and time. mdpi.com | High cost of the amino acid makes its inefficient use during synthesis a significant financial burden. |
Synthetic Efficiency, Purity, and Side Reactions
Beyond cost, the chemical behavior of the Dde group during synthesis presents substantial challenges to achieving high yield and purity on a large scale. The Dde protecting group, while easily removable, is not entirely robust and can be unstable under certain conditions.
Furthermore, premature loss of the Dde group has been noted, particularly during the synthesis of longer peptide sequences. sigmaaldrich.compeptide.com This premature deprotection exposes the ornithine side chain to unintended reactions, again leading to a heterogeneous mixture of products and a lower yield of the final pure peptide. The choice of starting residue for the synthesis can also dramatically affect outcomes; in one synthesis of gramicidin S, initiating the process with Fmoc-Orn(Dde)-OH resulted in a significantly lower yield (17%) and purity (70%) compared to starting with a different amino acid residue, which achieved a 69% yield and 95% purity. universiteitleiden.nl
| Issue | Description | Consequence for Large-Scale Production |
| Dde Migration | The Dde group can move to other free amines during Fmoc deprotection with piperidine. sigmaaldrich.comiris-biotech.de | Formation of sequence-scrambled impurities, complicating purification and reducing final purity. |
| Premature Loss | The Dde group can be unintentionally removed during the synthesis of long peptides. sigmaaldrich.compeptide.com | Unwanted side reactions on the ornithine side chain, leading to a complex product mixture and lower yield. |
| Yield & Purity Impact | Synthesis starting with Fmoc-Orn(Dde)-OH has shown significantly reduced yield and purity in specific cases. universiteitleiden.nl | Inconsistent and potentially low process efficiency, posing a risk for reliable industrial manufacturing. |
| Purification | The presence of closely related impurities requires complex and costly purification steps, such as preparative HPLC. rsc.orgiucr.org | Increased downstream processing costs, time, and potential loss of product during purification. |
Process and Reagent-Related Hurdles
The standard procedure for removing the Dde group involves using 2% hydrazine in a solvent like dimethylformamide (DMF). sigmaaldrich.comvwr.combachem.com While effective, the use of hydrazine on an industrial scale raises concerns. Hydrazine is a toxic and potentially hazardous reagent, requiring stringent handling procedures and specialized equipment to ensure worker safety and environmental protection. google.com These requirements add complexity and cost to the manufacturing process.
Moreover, hydrazine can also cleave Fmoc groups. sigmaaldrich.com This lack of complete orthogonality means that if Dde removal is performed before the peptide synthesis is complete, the N-terminal Fmoc group must first be replaced with a different protecting group, such as Boc, to prevent unwanted reactions. peptide.com This adds extra steps to the synthesis, increasing time, reagent consumption, and the potential for yield loss. peptide.com While alternative deprotection methods exist, such as using hydroxylamine hydrochloride/imidazole, which shows complete orthogonality with Fmoc, their scalability, efficiency, and cost for industrial applications must be thoroughly evaluated. sigmaaldrich.compeptide.com
Q & A
Q. Methodological Steps :
Resin Loading : Use 2-chlorotrityl resin pre-loaded with Boc-Orn(Fmoc)-OH (or equivalent).
Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min).
Coupling : Activate Fmoc-amino acids with HBTU/HOBt and DIEA in DMF (2 × 1 hr).
Dde Removal : After chain assembly, selectively cleave Dde with 2% hydrazine (2 × 10 min).
What solvent systems are optimal for dissolving this compound?
Basic
this compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents like DMSO or DMF. For stock solutions:
- Prepare 10–100 mM solutions in DMSO.
- Avoid freeze-thaw cycles; store aliquots at -20°C (1 month) or -80°C (6 months) .
- Critical Note : Vortexing and heating to 37°C with brief ultrasonication can enhance dissolution .
How can coupling efficiency of this compound be optimized in SPPS?
Advanced
Low coupling efficiency often arises from steric hindrance or poor activation. Mitigation strategies:
Double Coupling : Repeat coupling steps using fresh reagents.
Additive Use : Include 0.1 M HOBt or OxymaPure to suppress racemization.
Monitor with Kaiser Test : Detect free amines post-coupling; a colorless result indicates complete reaction .
What orthogonal protection strategies are compatible with this compound?
Basic
The Dde group is orthogonal to Fmoc, Boc, and Alloc protections. For example:
- Fmoc is cleaved with piperidine.
- Dde is removed with hydrazine without affecting Fmoc.
- Boc/Alloc require strong acids (TFA) or palladium catalysts, respectively .
Application : This enables sequential modification of side chains in multi-functionalized peptides.
How to characterize purity and identity of this compound?
Q. Advanced
HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity >98% is required for peptide synthesis .
Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 568.69 Da for C34H40N4O7S) .
NMR : Validate stereochemistry and absence of diastereomers (e.g., 1H-NMR in DMSO-d6) .
How to prevent side reactions during Dde deprotection?
Advanced
Hydrazine-mediated Dde cleavage can cause aspartimide formation or cysteine oxidation. Mitigation:
Short Exposure : Limit hydrazine treatment to 2 × 10 min.
Add Antioxidants : Include 1% TCEP to protect thiol-containing residues.
Low Temperature : Perform deprotection at 0–4°C .
What storage conditions ensure this compound stability?
Q. Basic
- Short-term : Store at -20°C in a desiccator.
- Long-term : Aliquot in anhydrous DMSO and store at -80°C (stable for ≥6 months). Avoid light and humidity to prevent Fmoc degradation .
How to quantify this compound in reaction mixtures via HPLC?
Q. Advanced
Pre-column Derivatization : React with Fmoc-Cl to form fluorescent adducts.
Separation : Use a C18 column with a 10–90% acetonitrile gradient (0.1% TFA).
Detection : Fluorescence at λex = 265 nm, λem = 315 nm .
Can this compound be used in drug delivery systems?
Advanced
Yes. The Dde group enables pH-sensitive release in tumor microenvironments. For example:
- Nanoparticle Functionalization : Conjugate this compound to cRGD peptides for targeted delivery.
- PET/MR Imaging : Incorporate 64Cu-labeled derivatives for theranostic applications .
How does this compound perform under acidic cleavage conditions?
Advanced
The Dde group is stable to TFA (used for resin cleavage), but prolonged exposure (>2 hr) may partially hydrolyze the cyclohexylidene ring. Optimize cleavage cocktails with scavengers (e.g., triisopropylsilane) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
